
4-(Isoquinolin-4-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Isoquinolin-4-yl)aniline is a heterocyclic aromatic amine that features an isoquinoline ring fused to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal under acidic conditions to form isoquinoline derivatives . Another approach is the Bischler-Napieralski reaction, where β-phenylethylamine derivatives are cyclized using phosphoryl chloride to yield isoquinoline .
Industrial Production Methods
Industrial production of 4-(Isoquinolin-4-yl)aniline may involve large-scale adaptations of these synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and improve the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Isoquinolin-4-yl)aniline undergoes various chemical reactions, including:
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Isoquinolin-4-yl)aniline has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Isoquinolin-4-yl)aniline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can affect signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A structurally related compound with a single nitrogen atom in the ring.
Isoquinoline: Similar to 4-(Isoquinolin-4-yl)aniline but lacks the aniline group.
4-Aminoquinoline: Contains an amino group at the 4-position but differs in the ring structure.
Uniqueness
This compound is unique due to its combined isoquinoline and aniline structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C15H12N2 |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
4-isoquinolin-4-ylaniline |
InChI |
InChI=1S/C15H12N2/c16-13-7-5-11(6-8-13)15-10-17-9-12-3-1-2-4-14(12)15/h1-10H,16H2 |
InChI-Schlüssel |
XWAMYTWSGMGLHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


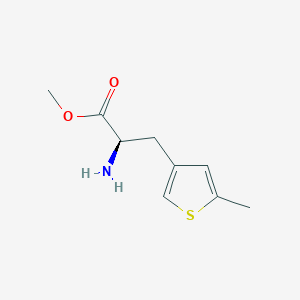
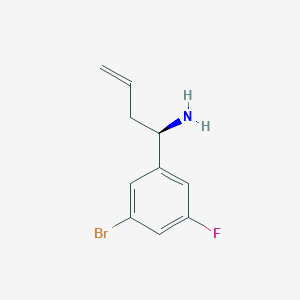
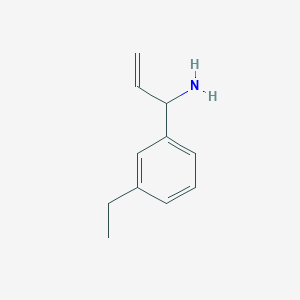
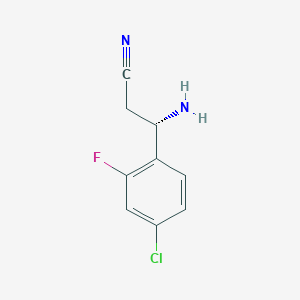
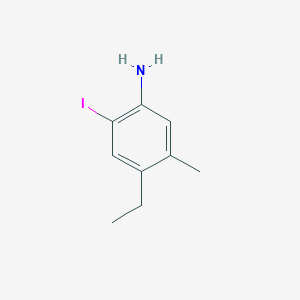
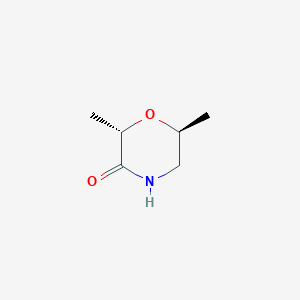
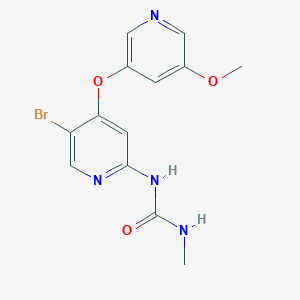
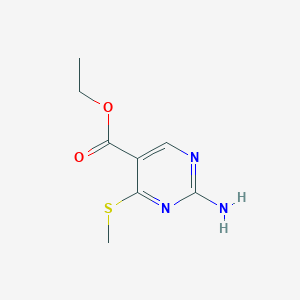




![2-[(3S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-yl]acetic acid](/img/structure/B13037819.png)

